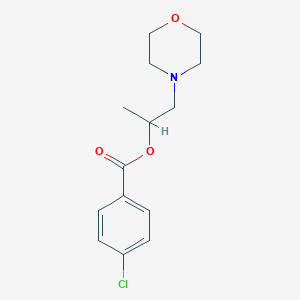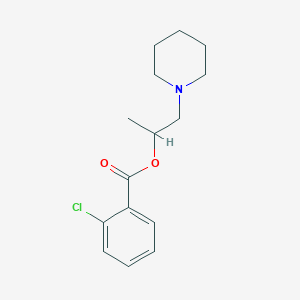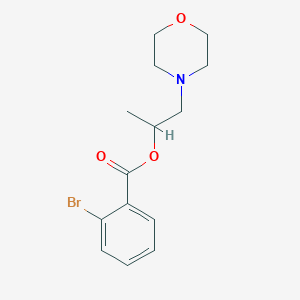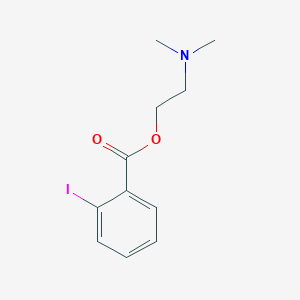
2-Morpholin-4-ylethyl 2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholin-4-ylethyl 2-iodobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of benzoic acid and contains an iodine atom and a morpholine group.
Mécanisme D'action
The exact mechanism of action of 2-Morpholin-4-ylethyl 2-iodobenzoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-Morpholin-4-ylethyl 2-iodobenzoate has a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant effects. In animal models of neurological disorders, it has been shown to improve cognitive function and reduce neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Morpholin-4-ylethyl 2-iodobenzoate in lab experiments is its versatility. It can be used as a precursor in the synthesis of other compounds, as well as a tool for studying the mechanisms of cancer and neurological disorders. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Orientations Futures
There are many potential future directions for research on 2-Morpholin-4-ylethyl 2-iodobenzoate. One direction is to further investigate its potential as a drug for the treatment of cancer and neurological disorders. Another direction is to explore its use as a tool for studying the mechanisms of these diseases. Additionally, research could focus on developing new synthesis methods for 2-Morpholin-4-ylethyl 2-iodobenzoate that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 2-Morpholin-4-ylethyl 2-iodobenzoate is typically carried out by the reaction of 2-iodobenzoic acid with morpholine and ethyl chloroformate. The reaction is usually performed in the presence of a base such as triethylamine or pyridine. The resulting product is purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
2-Morpholin-4-ylethyl 2-iodobenzoate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a precursor in the synthesis of other compounds, such as radiolabeled compounds for PET imaging. It has also been used in the development of new drugs, particularly in the treatment of cancer and neurological disorders.
Propriétés
Formule moléculaire |
C13H16INO3 |
|---|---|
Poids moléculaire |
361.17 g/mol |
Nom IUPAC |
2-morpholin-4-ylethyl 2-iodobenzoate |
InChI |
InChI=1S/C13H16INO3/c14-12-4-2-1-3-11(12)13(16)18-10-7-15-5-8-17-9-6-15/h1-4H,5-10H2 |
Clé InChI |
BWTGWLIPVCMJDD-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC(=O)C2=CC=CC=C2I |
SMILES canonique |
C1COCCN1CCOC(=O)C2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-tert-butylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B295021.png)
![2-Chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B295023.png)
![3-[(diethylamino)methyl]-N,N-diethylbenzamide](/img/structure/B295024.png)
![2-[(Dimethylamino)methyl]-6-methylphenyl dimethylcarbamate](/img/structure/B295025.png)

![2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)
![2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)






